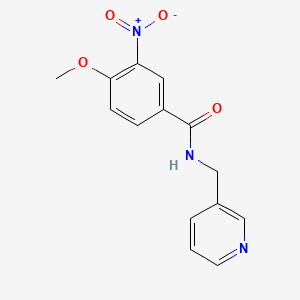![molecular formula C17H19NO2S B5608524 4-[2-(2-naphthyloxy)propanoyl]thiomorpholine](/img/structure/B5608524.png)
4-[2-(2-naphthyloxy)propanoyl]thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to “4-[2-(2-naphthyloxy)propanoyl]thiomorpholine” often involves complex organic reactions. For instance, Heck-mediated synthesis has been utilized in closely related compounds, providing a pathway to intricate naphthyl-based structures through coupling reactions and subsequent cyclizations (Pampín et al., 2003). Such synthetic routes may offer insights into the potential methodologies for synthesizing “this compound”.
Molecular Structure Analysis
The molecular structure of compounds similar to “this compound” has been studied using various analytical techniques. The structural determination of related compounds, such as those involving morpholine groups and naphthyl moieties, often involves X-ray crystallography and NMR spectroscopy. For example, compounds like 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol have been characterized to elucidate their molecular geometry and intramolecular interactions, which could be relevant to the study of “this compound” (Zhao, 2012).
Chemical Reactions and Properties
The chemical behavior of “this compound” may involve various reactions and interactions, including nucleophilic substitutions, redox reactions, and complex formations. Related studies have explored the reactivity of thiomorpholine derivatives in nucleophilic reactions, offering insights into their chemical properties and potential reactivity patterns (Martynov et al., 2013).
Physical Properties Analysis
The physical properties of “this compound” would encompass aspects such as solubility, melting point, and crystallinity. These properties are crucial for understanding the compound's behavior in various solvents, its stability, and its suitability for different applications. Research on related compounds has highlighted the importance of solubility and crystallinity in determining their applicability in fields like drug delivery and materials science (Rautio et al., 2000).
Chemical Properties Analysis
The chemical properties of “this compound” would include its reactivity, stability under various conditions, and potential for chemical modifications. These properties are essential for tailoring the compound for specific uses, such as in the synthesis of pharmaceuticals or as intermediates in organic synthesis. Studies on similar compounds, exploring their reactivity and potential for forming derivatives, provide a foundation for understanding the chemical versatility of “this compound” (Fei et al., 2001).
Propriétés
IUPAC Name |
2-naphthalen-2-yloxy-1-thiomorpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-13(17(19)18-8-10-21-11-9-18)20-16-7-6-14-4-2-3-5-15(14)12-16/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWQKBMQGSOEAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCSCC1)OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-dimethylpropyl (4aS*,7aR*)-4-(3-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B5608464.png)
![3-(2-ethylbutyl)-8-[2-(ethylthio)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5608470.png)
![N-(4-{[4-(diethylamino)-6-methyl-2-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide](/img/structure/B5608474.png)


![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-(2-pyridinylmethyl)-4-piperidinamine dihydrochloride](/img/structure/B5608484.png)
![N-1H-benzimidazol-2-yl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5608486.png)
![2-[(4-methylphenyl)amino]-2-oxoethyl 2-fluorobenzoate](/img/structure/B5608487.png)
![2-ethyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5608491.png)
![ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5608496.png)


